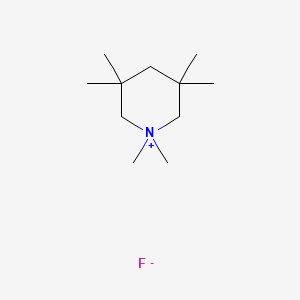![molecular formula C15H20O2 B14269437 3-[4-(Hexyloxy)phenyl]prop-2-enal CAS No. 149365-08-2](/img/structure/B14269437.png)
3-[4-(Hexyloxy)phenyl]prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Hexyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by a phenyl group substituted with a hexyloxy group at the para position and an aldehyde group at the end of a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]prop-2-enal typically involves the following steps:
Starting Material: The synthesis begins with 4-(Hexyloxy)benzaldehyde.
Aldol Condensation: The 4-(Hexyloxy)benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Hexyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-[4-(Hexyloxy)phenyl]prop-2-enoic acid.
Reduction: 3-[4-(Hexyloxy)phenyl]propan-1-ol.
Substitution: 3-[4-(Hexyloxy)-2-nitrophenyl]prop-2-enal (nitration product).
Wissenschaftliche Forschungsanwendungen
3-[4-(Hexyloxy)phenyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-[4-(Hexyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enal: Lacks the hexyloxy group, making it less hydrophobic.
3-(4-Hydroxyphenyl)prop-2-enal: Contains a hydroxyl group instead of a hexyloxy group, affecting its solubility and reactivity.
Uniqueness
3-[4-(Hexyloxy)phenyl]prop-2-enal is unique due to the presence of the hexyloxy group, which enhances its hydrophobicity and may influence its biological activity and industrial applications.
Eigenschaften
CAS-Nummer |
149365-08-2 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-(4-hexoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-13-17-15-10-8-14(9-11-15)7-6-12-16/h6-12H,2-5,13H2,1H3 |
InChI-Schlüssel |
AQJRSZNGHXWFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
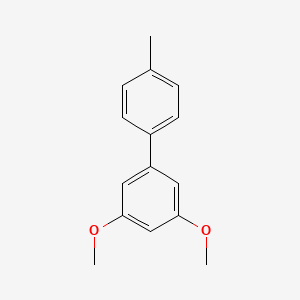

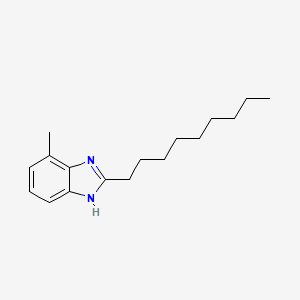
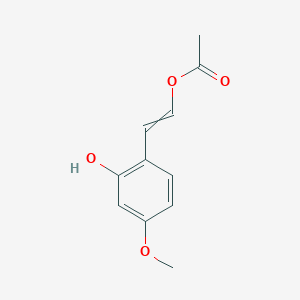
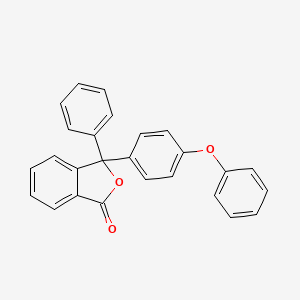
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

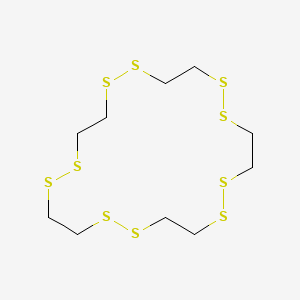
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

